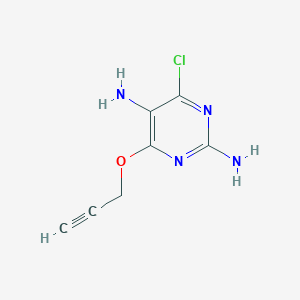
3’-Bromochalcona
Descripción general
Descripción
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad larvicida
La 3’-Bromochalcona ha sido estudiada por su potencial como larvicida, particularmente contra las larvas de Aedes aegypti, que es un vector de enfermedades como el dengue y el virus Zika . La eficacia larvicida del compuesto se atribuye a su capacidad para interactuar con las membranas biológicas, que se ve reforzada por la presencia de un átomo de bromo que aumenta su lipofilia .
Propiedades anticancerígenas
Las chalconas, incluida la this compound, son conocidas por sus actividades anticancerígenas. Pueden inducir la apoptosis en las células cancerosas e inhibir la proliferación celular. El sustituyente bromo en la estructura de la chalcona puede mejorar estas propiedades al afectar la reactividad del compuesto y la interacción con los objetivos celulares .
Efectos antioxidantes
Las propiedades antioxidantes de las chalconas están bien documentadas, y la this compound no es una excepción. Puede eliminar radicales libres y proteger las células del estrés oxidativo, que es un factor que contribuye a diversas enfermedades crónicas .
Actividad antiinflamatoria
La this compound exhibe efectos antiinflamatorios al modular las vías inflamatorias. Esto la convierte en una candidata potencial para el tratamiento de trastornos inflamatorios .
Potencial antimicrobiano
La investigación ha demostrado que las chalconas poseen propiedades antimicrobianas contra una gama de patógenos. La this compound podría desarrollarse como agentes antimicrobianos, posiblemente ofreciendo un nuevo enfoque para combatir las bacterias resistentes a los antibióticos .
Beneficios cardiovasculares
Las chalconas se han asociado con beneficios cardiovasculares, como la reducción de la hipertensión y la prevención de la aterosclerosis. Las características estructurales de la this compound pueden contribuir a estos efectos, ofreciendo una base para el desarrollo de nuevos medicamentos cardiovasculares .
Efectos neuroprotectores
Existe un creciente interés en los efectos neuroprotectores de las chalconas. La this compound puede ayudar a proteger las células neuronales del daño, lo que es crucial en el tratamiento de enfermedades neurodegenerativas .
Aplicaciones sintéticas
La this compound sirve como intermedio en la síntesis orgánica, lo que permite la creación de diversas moléculas bioactivas. Su presencia en un compuesto puede alterar significativamente las propiedades de la molécula y conducir al descubrimiento de nuevos fármacos con diversas aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Chalcones, the class of compounds to which 3’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
They can modulate a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
Chalcones, including 3’-Bromochalcone, are intermediates in flavonoid biosynthesis, playing a crucial role in the synthesis of other flavonoid derivatives . They are known to possess good antioxidant properties , and their biological activities can affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of chalcones can be complex and multifaceted .
Result of Action
Chalcones are known to have impressive biological activity, including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of 3’-Bromochalcone can be influenced by various environmental factors. For instance, the synthesis of chalcones, including 3’-Bromochalcone, can be carried out through a green chemistry approach using a grinding technique .
Análisis Bioquímico
Biochemical Properties
3’-Bromochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with reactive oxygen species (ROS), where 3’-Bromochalcone exhibits antioxidant properties by scavenging free radicals . This interaction helps in reducing oxidative stress within cells. Additionally, 3’-Bromochalcone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
3’-Bromochalcone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Bromochalcone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to a decrease in the expression of pro-inflammatory genes. Moreover, 3’-Bromochalcone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 3’-Bromochalcone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 3’-Bromochalcone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, 3’-Bromochalcone can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromochalcone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromochalcone remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3’-Bromochalcone in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3’-Bromochalcone vary with different dosages in animal models. At lower doses, 3’-Bromochalcone exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that high doses of 3’-Bromochalcone can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3’-Bromochalcone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, 3’-Bromochalcone undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, 3’-Bromochalcone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 3’-Bromochalcone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 3’-Bromochalcone can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 3’-Bromochalcone within tissues also determines its overall pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of 3’-Bromochalcone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Bromochalcone may localize to the mitochondria, where it can exert its antioxidant effects by scavenging ROS . The subcellular localization of 3’-Bromochalcone also influences its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOJZCSZYJDIZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421000 | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-26-3 | |
| Record name | NSC170289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | T5390562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


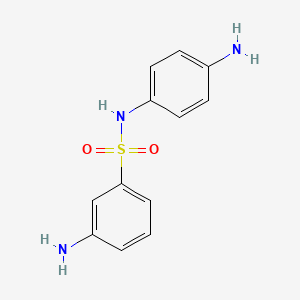
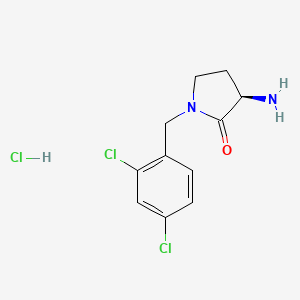
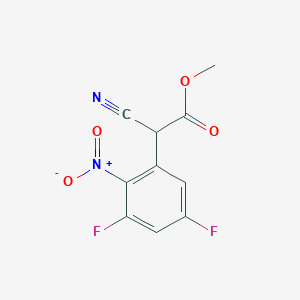
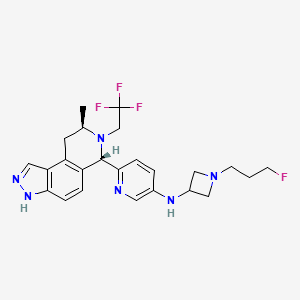
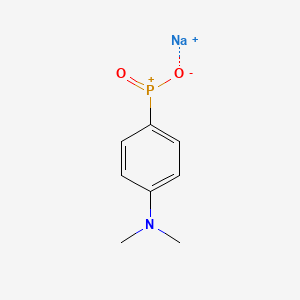
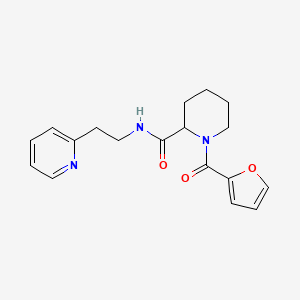

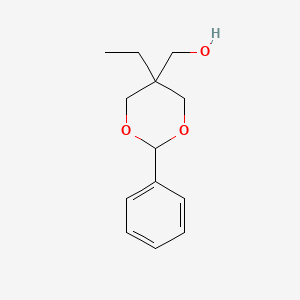
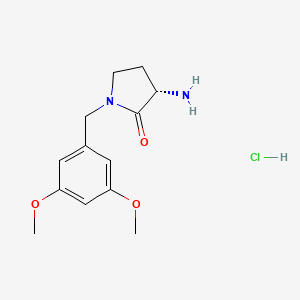
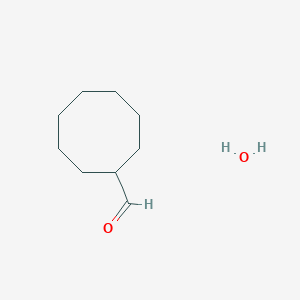
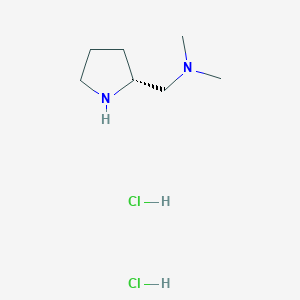
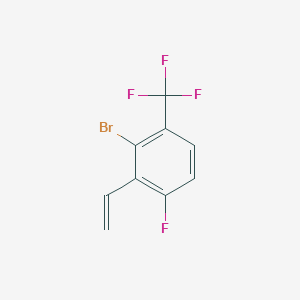
![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)
